2,5-Dichloro-N-phenylaniline CAS number 95-82-9 properties
2,5-Dichloro-N-phenylaniline CAS number 95-82-9 properties
An In-depth Technical Guide to 2,5-Dichloroaniline (CAS: 95-82-9)
A Note on Nomenclature: This guide focuses on the compound associated with CAS number 95-82-9. While the topic requested was "2,5-Dichloro-N-phenylaniline," CAS 95-82-9 correctly identifies 2,5-Dichloroaniline . This document will proceed with a detailed examination of 2,5-Dichloroaniline.
Executive Summary
2,5-Dichloroaniline is a chlorinated aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of commercial products.[1] Its molecular structure, characterized by a benzene ring substituted with an amino group and two chlorine atoms, imparts specific reactivity that is leveraged in the chemical industry.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, spectroscopic signature, synthesis protocols, key applications, and critical safety and handling procedures. The information presented herein is synthesized from established literature and safety data to ensure accuracy and utility in a professional laboratory setting.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2,5-Dichloroaniline is essential for its effective use in research and synthesis. The compound typically appears as a colorless to light brown or grey solid, often in the form of needle-like crystals or chunks.[3][4] It is stable under recommended storage conditions but is noted to be sensitive to prolonged exposure to air, light, and heat.[5][6]
Key Physicochemical Data
The following table summarizes the core physicochemical properties of 2,5-Dichloroaniline.
| Property | Value | Source(s) |
| CAS Number | 95-82-9 | |
| Molecular Formula | C₆H₅Cl₂N | |
| Molecular Weight | 162.02 g/mol | |
| Melting Point | 47-50 °C | [3][5] |
| Boiling Point | 251 °C at 760 mmHg | [3] |
| Density | 1.54 g/cm³ | [3] |
| Flash Point | >113 °C (>230 °F) | [3][5] |
| Water Solubility | Approx. 0.56 g/L at 20 °C (insoluble) | [5][6] |
| Solubility | Soluble in ethanol, ether, carbon disulfide, and dilute hydrochloric acid | [3][5] |
| pKa | 1.60 ± 0.10 (Predicted) | [5] |
| LogP (Octanol/Water) | 2.92 | [5] |
Molecular and Crystal Structure
The structure of 2,5-Dichloroaniline consists of a benzene ring with chlorine atoms at positions 2 and 5, and an amino group at position 1.
Caption: 2D structure of 2,5-Dichloroaniline (CAS 95-82-9).
Crystallographic studies have determined that 2,5-Dichloroaniline has a monoclinic crystal system with the space group P2₁/n.[2][3] The crystal structure is notable for the formation of hydrogen bonds between the amine groups of adjacent molecules.[3] These interactions result in continuous chains of molecules.[3][7] Additionally, the aromatic rings exhibit face-to-face packing, indicating the presence of π–π stacking interactions.[3]
Spectroscopic Profile
Structural characterization and purity assessment of 2,5-Dichloroaniline are routinely performed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous data on the hydrogen and carbon framework of the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.14 | d, J = 8.4 Hz | H-6 |
| 6.75 | d, J = 2.4 Hz | H-3 | |
| 6.65 | dd, J = 8.4, 2.4 Hz | H-4 | |
| ¹³C NMR | 143.9 | - | C-1 (C-NH₂) |
| 133.1 | - | C-2 | |
| 130.2 | - | C-5 | |
| 118.8 | - | C-6 | |
| 117.4 | - | C-4 | |
| 115.4 | - | C-3 | |
| (Solvent: CDCl₃; Reference for NMR data:[2][3]) |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations for the primary amine, C-N stretching, and C-Cl stretching bands, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 161. A prominent feature is the isotopic pattern caused by the two chlorine atoms, with a significant [M+2]⁺ peak at m/z 163 having approximately two-thirds the intensity of the M⁺ peak, and a smaller [M+4]⁺ peak.[2]
Synthesis and Reactivity
Synthetic Pathway: Reduction of 2,5-Dichloronitrobenzene
A prevalent and efficient method for the laboratory-scale and industrial production of 2,5-Dichloroaniline is the reduction or catalytic hydrogenation of 2,5-dichloronitrobenzene.[1][3]
Caption: General workflow for the synthesis of 2,5-Dichloroaniline.
Exemplary Laboratory Protocol:
-
Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., 20 mg of a suitable hydrogenation catalyst).[3]
-
Reagent Addition: Sequentially add 2,5-dichloronitrobenzene (1 mmol), ethanol (5 mL), and hydrazine hydrate (4 mmol).[3]
-
Reaction: Connect the tube to a condenser and place it in a thermostatic bath pre-heated to 60 °C.[2][3]
-
Execution: Stir the reaction mixture vigorously. The choice of catalyst is critical; various catalysts, including those based on iron or copper oxide, have been shown to be effective.[3][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3][7]
-
Work-up: Upon completion, cool the mixture. If a solid catalyst was used, it can be recovered by filtration or centrifugation. The solvent is then removed under reduced pressure.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 2,5-dichloroaniline.[7]
Chemical Reactivity and Incompatibilities
As an aromatic amine, 2,5-dichloroaniline undergoes typical reactions such as diazotization. It is a weak base. Crucially, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8] Contact with these substances can lead to vigorous or exothermic reactions. Hazardous decomposition products formed under fire conditions include toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][8]
Applications in Synthesis
The primary value of 2,5-dichloroaniline lies in its role as a versatile chemical intermediate.
-
Dyes and Pigments: It is a key precursor in the manufacture of various azo dyes and pigments.[1][3] A notable example is its use in the synthesis of Pigment Yellow 10, which is widely used in applications like road markings.[1]
-
Agrochemicals: It serves as an intermediate in the production of certain pesticides.[5] For example, it is used in the synthesis of the herbicide dicamba.[3]
-
Pharmaceuticals: While not a direct therapeutic agent, its structural motif can be found in more complex molecules investigated during drug discovery. Its reactivity makes it a useful building block in medicinal chemistry.
-
Other Industrial Uses: It has also been utilized in the preparation of nitrogen fertilizer synergists.[3][7]
Analytical Methodologies
Accurate detection and quantification of 2,5-dichloroaniline are essential for quality control, environmental monitoring, and impurity profiling.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of semi-volatile compounds like 2,5-dichloroaniline.[9]
General Protocol for Sample Analysis:
-
Sample Preparation:
-
Aqueous Samples: Perform a liquid-liquid extraction using a suitable solvent like methylene chloride at a basic pH (e.g., pH > 11).[10]
-
Solid Samples: Utilize a method like Soxhlet extraction (EPA Method 3540) or pressurized fluid extraction (EPA Method 3545) with an appropriate solvent system (e.g., methylene chloride/acetone).[10]
-
-
Extract Cleanup (if necessary): If the sample matrix contains significant interferences, a cleanup step using techniques like Florisil column cleanup (EPA Method 3620) may be required.[10]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared extract into the GC.
-
Separation: Use a capillary column appropriate for separating aniline derivatives.
-
Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Identification and Quantification:
Safety, Handling, and Toxicology
2,5-Dichloroaniline is a hazardous substance and must be handled with stringent safety precautions.[4]
GHS Hazard Classification
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[4][11]
-
Target Organ Toxicity: May cause damage to organs (specifically the blood) through prolonged or repeated exposure (H373).[4][11]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[4]
Toxicological Profile
The primary toxic effect of absorption into the body is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (blue lips, fingernails, and skin), dizziness, and headache.[8][12] The onset of these symptoms may be delayed for 2 to 4 hours.[8] It is also an irritant to the skin, eyes, and mucous membranes.[6][8]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] A safety shower and eye wash station must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator. For higher exposures, a full-face supplied-air respirator is recommended.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials like strong oxidants and acids.[5][11]
First Aid and Spill Response
-
In case of contact (Skin/Eyes): Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Remove contaminated clothing.[8]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately.[8]
-
Spill Response: Evacuate the area. Wearing full PPE, dampen the solid spill material with alcohol to prevent dust formation and carefully sweep it into a suitable container for hazardous waste disposal.[6] Do not allow the chemical to enter drains or the environment.[4]
References
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Material Safety Data Sheet - 2,5-dichloro aniline 98%. 8
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2,5-Dichloroaniline 99 95-82-9.
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2,5-DICHLOROANILINE CAS No 95-82-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Synthesis of 2,5-dichloroaniline.
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SAFETY DATA SHEET - Fisher Scientific.
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ICSC 0142 - 2,5-DICHLOROANILINE.
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2,5-Dichloroaniline SDS, 95-82-9 Safety Data Sheets.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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2,5-Dichloroaniline - analysis.
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Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air | Request PDF.
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2,5-Dichloroaniline(95-82-9) 13C NMR spectrum.
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2:5-Dichloroaniline for Synthesis | 95-82-9.
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CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine.
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Method 8131 Aniline and Selected Derivatives by Gas Chromatography.
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2,5-Dichloro-aniline - Optional[13C NMR] - Spectrum.
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2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts.
-
2,5-Dichloroaniline | CAS 95-82-9 | LGC Standards.
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Application Notes & Protocols: Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling.
-
1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[5][8]benzoquinone.
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